molecular formula C17H11FN6O B2366840 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide CAS No. 1396879-90-5

2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2366840
CAS No.: 1396879-90-5
M. Wt: 334.314
InChI Key: GSUXMHCHSQWJAU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Quinoline: The final step involves coupling the tetrazole derivative with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXMHCHSQWJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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